3-(Trifluoromethyl)benzenesulfonamide

Descripción general

Descripción

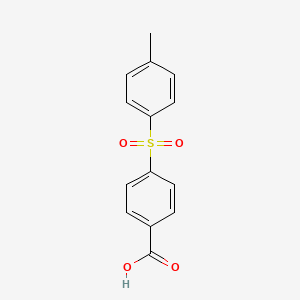

3-(Trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H6F3NO2S . It has an average mass of 225.188 Da and a monoisotopic mass of 225.007126 Da .

Synthesis Analysis

The synthesis of this compound-related compounds has been reported in several studies. For instance, the synthesis of [18F]4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide ([18F]celecoxib), a selective COX-2 inhibitor, was achieved via a bromide to [18F]F- exchange reaction . Another study reported the synthesis of a new set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives with the aim of developing new antimalarial lead compounds .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a precursor for radiolabeling . It can also react with dimethylcyanamide 146 in a [4 + 2]-cycloaddition to give 147 in 48–88% yields .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 225.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . Its exact mass is 225.00713409 g/mol .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Analysis :

- A study reported the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, exploring their effects on a pathological pain model in mice. The synthesized compounds showed anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

Antimalarial Drug Development :

- A study utilized a rational approach to synthesize 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives as potential antimalarial prototypes. The synthesized derivatives showed promise as lead compounds for new antimalarial drug development (Boechat et al., 2011).

Human Beta3-adrenergic Receptor Agonists :

- Research identified compounds with a 1,2,3-triazole-substituted benzenesulfonamide as potent and selective human beta3-adrenergic receptor agonists. These compounds, including the trifluoromethylbenzyl analogue, stimulated lipolysis and showed oral bioavailability (Brockunier et al., 2000).

Progesterone Receptor Antagonists :

- A study developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. The 3-trifluoromethyl derivative exhibited potent PR-antagonistic activity and high binding affinity, suggesting its potential as a selective PR modulator (Yamada et al., 2016).

Chemical Transformations and Diverse Scaffolds :

- The incorporation of the (trifluoromethyl)thio group into benzo[e][1,2]thiazine 1,1-dioxides via reaction with trifluoromethanesulfanylamide was explored. This transformation process facilitates the generation of diverse privileged scaffolds (Xiao et al., 2013).

Kynurenine 3-hydroxylase Inhibitors :

- Synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme significant in neuroscience. The compounds showed potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Carbonic Anhydrase Inhibitors :

- Research synthesized and characterized benzenesulfonamides incorporating triazole moieties as potent carbonic anhydrase inhibitors.

These inhibitors displayed potential in lowering intraocular pressure in glaucoma models (Nocentini et al., 2016).

Anti-Inflammatory and Anticancer Agents :

- A study synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).

Molecular Structure Studies :

- The molecular structure and conformational properties of benzenesulfonamide were analyzed through gas electron diffraction and quantum chemical methods, providing insights into the molecule's structural dynamics (Petrov et al., 2006).

Inhibitory Activity against Carbonic Anhydrase Isoforms :

- Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives with a benzenesulfonamide arm were synthesized, showing promising inhibitory activity against carbonic anhydrase isoforms, which are relevant in anticancer drug development (Aimene et al., 2019).

Investigation of Antioxidant and Enzyme Inhibitory Profile :

- A series of benzenesulfonamides incorporating 1,3,5-triazine structural motifs were investigated for their antioxidant properties and inhibitory activity against various enzymes related to Alzheimer, Parkinson, and pigmentation disorders (Lolak et al., 2020).

- **:- Research on iron-catalyzed cross-coupling of chlorobenzosulfonamides with alkyl Grignard reagents demonstrated the production of alkylated benzosulfonamides. These compounds are significant in the synthesis of pharmaceuticals, agrochemicals, and plasticizers, offering a sustainable approach to creating alkylated aromatics (Bisz & Szostak, 2019).

Mecanismo De Acción

Target of Action

It’s known that sulfonamides generally act as inhibitors of enzymes, particularly those involved in the synthesis of essential biomolecules .

Mode of Action

Sulfonamides are generally known to inhibit enzyme activity by mimicking the structure of the enzyme’s substrate, thereby preventing the substrate from binding to the enzyme .

Biochemical Pathways

Given the general mode of action of sulfonamides, it can be inferred that the compound may interfere with pathways involving enzymes that it inhibits .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of enzyme activity by sulfonamides generally results in the disruption of essential biochemical processes, leading to the inhibition of growth or death of the cells .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of the compound .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3-(Trifluoromethyl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. The compound acts as an inhibitor of this enzyme, which can be useful in developing antiproliferative agents . Additionally, this compound has been shown to inhibit other enzymes, such as carbonic anhydrase II, albeit with lower selectivity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as MDA-MB-231 and MCF-7, the compound exhibits significant antiproliferative activity. It influences cell function by inducing apoptosis and altering cell signaling pathways . Furthermore, this compound affects gene expression and cellular metabolism, contributing to its cytotoxic effects on cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in pH regulation within tumor cells . This inhibition disrupts the cellular environment, promoting apoptosis and reducing cell proliferation. The compound also interacts with other biomolecules, leading to enzyme inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. The compound is stable under normal conditions, but its effects on cellular function can change over time. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained enzyme inhibition and continued antiproliferative activity . In in vivo studies, the compound’s stability and degradation need to be closely monitored to assess its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antiproliferative activity. At higher doses, toxic or adverse effects may be observed . It is essential to determine the threshold effects and optimal dosage to maximize the compound’s therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c8-7(9,10)5-2-1-3-6(4-5)14(11,12)13/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTVRDMZQSHCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288176 | |

| Record name | 3-(Trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-58-2 | |

| Record name | 672-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(trifluoromethyl)benzenesulfonamide as a chemical building block in drug discovery?

A1: this compound serves as a versatile building block in drug discovery, particularly in developing enzyme inhibitors. Its presence in various bioactive molecules highlights its potential to interact with diverse biological targets. For instance, research has shown its utility in creating inhibitors for Cav2.2 channels [], COX-2, 5-LOX, and H+/K+ ATPase [], and adenosine monophosphate activated protein kinase (AMPK) []. This versatility makes it a valuable starting point for medicinal chemists exploring novel therapeutics.

Q2: How do structural modifications to compounds containing this compound influence their biological activity?

A3: Research indicates that even small structural changes to compounds containing this compound can significantly impact their biological activity, particularly regarding potency and selectivity. For example, in the development of AMPK activators, modifying the thiazolidinedione ring system and the substituents on the phenyl ring linked to the this compound group led to significant variations in AMPK activation potency []. These findings highlight the importance of systematic structure-activity relationship (SAR) studies to understand the impact of subtle structural changes on the biological activity of compounds containing this chemical motif.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)

![2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1347210.png)

![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)

![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)